Pentaglycine

Description

Structure

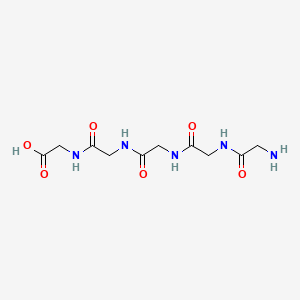

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHCPCSDRGLRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221161 | |

| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-67-6 | |

| Record name | Pentaglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7093-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-(N-(N-Glycylglycyl)glycyl)glycyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML48YN34T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of Pentaglycine Bridges in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentaglycine interpeptide bridge is a hallmark of the peptidoglycan (PG) cell wall in Staphylococcus aureus, contributing significantly to its structural integrity, resistance to osmotic stress, and as a key factor in methicillin resistance. The biosynthesis of this bridge is a complex, multi-step enzymatic process occurring at the cytoplasmic membrane, representing a promising target for novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, the enzymes involved, their molecular mechanisms, and detailed experimental protocols for their study. Quantitative data, where available, is presented to facilitate comparative analysis.

The Core Biosynthetic Pathway

The formation of the this compound bridge is a post-synthesis modification of the peptidoglycan precursor, Lipid II. This process is catalyzed by a family of non-ribosomal peptidyltransferases known as the Fem enzymes: FemX, FemA, and FemB. These enzymes sequentially add five glycine residues from glycyl-tRNA (Gly-tRNA) to the ε-amino group of the L-lysine residue within the pentapeptide stem of Lipid II.[1][2][3] The entire process takes place on the cytoplasmic side of the bacterial membrane before the completed peptidoglycan precursor is flipped to the exterior for polymerization into the cell wall.

The sequential addition of glycine residues is a highly specific and ordered process:

-

FemX (FmhB): This essential enzyme initiates the process by adding the first glycine residue to Lipid II.[4][5] Deletion of the femX (also known as fmhB) gene is lethal in S. aureus, highlighting its critical role.

-

FemA: Following the action of FemX, FemA adds the second and third glycine residues to the growing peptide bridge.

-

FemB: Finally, FemB completes the this compound bridge by adding the fourth and fifth glycine residues. Inactivation of the femAB operon results in a truncated monoglycine bridge, leading to a significant reduction in peptidoglycan cross-linking and increased susceptibility to β-lactam antibiotics.

The genetic determinants for these enzymes, femX (fmhB) and the femAB operon, are crucial for the expression of high-level methicillin resistance.

Signaling Pathway for this compound Bridge Biosynthesis

Caption: Sequential addition of glycine residues to Lipid II by Fem enzymes.

Quantitative Data

Precise kinetic parameters for the S. aureus FemX, FemA, and FemB enzymes are not extensively reported in publicly available literature. However, studies on homologous enzymes provide valuable insights into their catalytic efficiency. The following table summarizes the kinetic parameters for FemX from Weissella viridescens (formerly Lactobacillus viridescens), which also catalyzes the addition of the first amino acid to the peptidoglycan precursor.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Source |

| FemX (W. viridescens) | UDP-MurNAc-pentapeptide | 42 | 660 | 2.6 x 105 | |

| Ala-tRNAAla | 15 | 660 | 7.3 x 105 |

Note: The substrate for W. viridescens FemX is UDP-MurNAc-pentapeptide and the amino acid added is Alanine, not Glycine. These values are provided for comparative purposes.

Experimental Protocols

In Vitro Reconstitution of this compound Bridge Synthesis

This protocol is adapted from the methodology described by Schneider et al. (2004) for the in vitro assembly of Lipid II-Gly5.

Experimental Workflow: In Vitro this compound Bridge Synthesis

Caption: Workflow for the in vitro reconstitution of this compound bridge synthesis.

4.1.1 Materials

-

Purified His-tagged FemX, FemA, and FemB proteins

-

Purified His-tagged Glycyl-tRNA synthetase

-

Total tRNA from S. aureus

-

Purified Lipid II

-

[14C]Glycine

-

ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Butanol/Pyridine acetate (2:1, v/v, pH 4.2)

-

TLC plates (Silica gel 60)

-

TLC solvent system (e.g., Chloroform:Methanol:Water:Ammonia, 88:48:10:1)

4.1.2 Method

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in the specified order on ice:

-

Reaction Buffer

-

Lipid II (final concentration, e.g., 10 µM)

-

Purified Fem enzymes (FemX, FemA, FemB; final concentration, e.g., 1 µM each)

-

Purified Glycyl-tRNA synthetase (final concentration, e.g., 0.5 µM)

-

Total S. aureus tRNA (final concentration, e.g., 1 mg/mL)

-

ATP (final concentration, e.g., 2 mM)

-

[14C]Glycine (to a final specific activity, e.g., 200 mCi/mmol)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Extraction of Lipid Intermediates: Stop the reaction by adding an equal volume of butanol/pyridine acetate. Vortex vigorously and centrifuge to separate the phases.

-

TLC Analysis: Spot the upper (butanol) phase onto a silica gel TLC plate. Develop the chromatogram using an appropriate solvent system.

-

Detection: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled lipid intermediates. The progressive addition of glycine residues will result in the appearance of spots with decreasing mobility (Lipid II-Gly1, Lipid II-Gly3, Lipid II-Gly5).

Purification of His-tagged Fem Proteins

This protocol describes a general method for the expression and purification of His-tagged Fem proteins from E. coli.

4.2.1 Materials

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged Fem protein.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA agarose resin.

4.2.2 Method

-

Expression: Grow the E. coli culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to a column containing Ni-NTA agarose resin pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with Elution Buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

HPLC Analysis of Peptidoglycan Composition

This protocol provides a general workflow for the analysis of S. aureus peptidoglycan composition by reverse-phase HPLC.

4.3.1 Materials

-

S. aureus cell culture.

-

Trichloroacetic acid (TCA).

-

Muramidase or other suitable peptidoglycan hydrolase.

-

Sodium borohydride.

-

Phosphoric acid.

-

HPLC system with a C18 reverse-phase column.

-

Mobile phases (e.g., Solvent A: 0.1% trifluoroacetic acid (TFA) in water; Solvent B: 0.1% TFA in acetonitrile).

4.3.2 Method

-

Sacculi Preparation: Harvest S. aureus cells and resuspend in cold water. Add an equal volume of boiling 8% SDS and boil for 30 minutes. Pellet the insoluble sacculi by ultracentrifugation and wash extensively with water to remove SDS.

-

Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight at 37°C.

-

Reduction: Stop the digestion by boiling. Adjust the pH to 9.0 and reduce the muropeptides with sodium borohydride.

-

HPLC Analysis: Acidify the sample with phosphoric acid and inject it onto a C18 column. Elute the muropeptides using a gradient of Solvent B. Monitor the elution profile at 206 nm.

-

Data Analysis: Identify and quantify the different muropeptide species based on their retention times and comparison to known standards or by subsequent mass spectrometry analysis.

Genetic Organization and Regulation

The genes encoding the this compound bridge biosynthetic enzymes are organized in a specific manner in the S. aureus chromosome. femA and femB are co-transcribed as an operon. The femX gene, also known as fmhB, is located elsewhere on the chromosome and is essential for viability. The expression of the femAB operon is influenced by global regulators of cell wall metabolism and virulence, such as sarA and agr, although the precise regulatory network is complex and still under investigation.

Logical Relationship of FemAB Regulation

Caption: Influence of global regulators on the expression of the femAB operon.

Conclusion

The biosynthesis of the this compound bridge in S. aureus is a vital process for bacterial survival and a key determinant of antibiotic resistance. The FemX, FemA, and FemB enzymes represent attractive targets for the development of novel therapeutics that could re-sensitize MRSA to existing β-lactam antibiotics. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important pathway and to screen for potent inhibitors. Further research is warranted to elucidate the precise kinetic parameters of the S. aureus Fem enzymes and to fully unravel the regulatory networks that control their expression.

References

- 1. Targeting Staphylococcal Cell–Wall Biosynthesis Protein FemX Through Steered Molecular Dynamics and Drug-Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assembly of a complete, this compound interpeptide bridge containing cell wall precursor (lipid II-Gly5) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The essential Staphylococcus aureus gene fmhB is involved in the first step of peptidoglycan this compound interpeptide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FmhA and FmhC of Staphylococcus aureus incorporate serine residues into peptidoglycan cross-bridges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Molecular Weight of Pentaglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of pentaglycine, a peptide of significant interest in biochemical and pharmaceutical research. The information is presented to support laboratory work and drug development activities, with a focus on structured data, and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is a pentapeptide composed of five glycine residues linked by peptide bonds.[1][2] Its systematic IUPAC name is 2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid.[1][2]

The fundamental molecular and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₅O₆ | [1] |

| Molecular Weight | 303.27 g/mol | |

| Canonical SMILES | C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| InChI Key | MXHCPCSDRGLRER-UHFFFAOYSA-N | |

| CAS Number | 7093-67-6 | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (with decomposition) | |

| Predicted Boiling Point | 942.3 ± 65.0 °C at 760 mmHg | |

| Predicted Density | 1.406 ± 0.06 g/cm³ | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 9 | |

| Topological Polar Surface Area | 180 Ų |

The solubility of this compound is a critical parameter for its handling and application in various experimental settings.

| Solvent System | Solubility | Observations | Source |

| Pure Water (Room Temp) | ~5 mg/mL (16.49 mM) | Limited solubility compared to shorter oligoglycines. | |

| Aqueous Acid | Slightly soluble | Solubility increases at low pH due to ionization of the terminal amino group. | |

| Aqueous Base | Soluble | Solubility increases at high pH due to ionization of the terminal carboxyl group. | |

| Water-Ethanol Mixtures | Decreases with increasing ethanol | Ethanol can be used as an antisolvent for precipitation and purification. | |

| Organic Solvents | Generally reduced solubility | Lower solubility compared to aqueous systems. | |

| Sodium Chloride Solutions | Complex behavior | Solubility first decreases and then increases with increasing salt concentration. |

Biological Significance: Role in Bacterial Cell Wall

This compound plays a crucial structural role in the peptidoglycan of certain Gram-positive bacteria, most notably Staphylococcus aureus. It functions as an interpeptide bridge, cross-linking adjacent glycan strands to provide rigidity and mechanical stability to the bacterial cell wall, which is essential for the bacterium to withstand internal osmotic pressure. The biosynthesis of this this compound bridge is a target for antibiotic development.

Caption: Role of this compound in S. aureus peptidoglycan.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound.

This protocol outlines a method for determining the equilibrium solubility of this compound in water.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved this compound:

-

Dilute an aliquot of the supernatant with a known volume of deionized water.

-

Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method such as reverse-phase HPLC with UV detection or a colorimetric assay like the bicinchoninic acid (BCA) assay, calibrated with known standards of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. The result is the aqueous solubility of this compound at the specified temperature.

-

Due to its high melting point with decomposition, a standard capillary melting point apparatus is suitable.

-

Sample Preparation:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

-

-

Observation:

-

Record the temperature at which the sample begins to melt and the temperature at which it has completely melted. Note any decomposition (e.g., charring).

-

A combination of HPLC and NMR spectroscopy can be used to assess the purity and confirm the structure of this compound.

Caption: Workflow for this compound synthesis and analysis.

3.3.1. HPLC Method for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Injection Volume: 20 µL of a 1 mg/mL solution of this compound in water.

-

Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area.

3.3.2. NMR Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1D ¹H NMR: To observe the proton signals and their chemical shifts.

-

2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each glycine residue.

-

2D TOCSY (Total Correlation Spectroscopy): To confirm the amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To establish through-space proximity between protons of adjacent glycine residues, confirming the Gly-Gly-Gly-Gly-Gly sequence.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

-

Analysis: The chemical shifts and correlation patterns are compared with expected values for a linear this compound peptide to confirm its identity and structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentaglycine Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine (Gly-Gly-Gly-Gly-Gly) is a homo-oligomeric peptide of glycine. In biomedical research, it holds significant importance primarily due to its role as the interpeptide cross-bridge in the peptidoglycan cell wall of Staphylococcus aureus.[1][2][3][4] This structural feature is crucial for the bacterium's viability, making the enzymes involved in its synthesis attractive targets for novel antimicrobial agents.[2] Synthetic this compound and its derivatives are utilized in various research applications, including:

-

Enzyme Assays: As a substrate for enzymes that modify or cleave the this compound bridge, such as lysostaphin.

-

Structural Biology: For crystallographic studies of peptidoglycan-modifying enzymes.

-

Drug Discovery: As a building block for the synthesis of more complex peptidoglycan precursors to screen for novel antibiotics.

-

Bioconjugation: As a flexible linker in bioconjugation chemistry.

This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent cleavage and deprotection, and purification. Additionally, it outlines the biological synthesis pathway of the this compound bridge in S. aureus.

Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing this compound is the stepwise solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The peptide is assembled on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Experimental Workflow for SPPS of this compound

The overall workflow for the solid-phase synthesis of this compound is depicted below. This process begins with the loading of the first Fmoc-protected glycine onto a Wang resin, followed by iterative cycles of deprotection and coupling of subsequent glycine residues. The process concludes with the cleavage of the completed peptide from the resin and removal of protecting groups.

Caption: Workflow for Solid-Phase Synthesis of this compound.

Detailed Protocols

Loading of the First Glycine Residue onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected glycine to the hydroxyl groups of the Wang resin.

Materials:

-

Wang Resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Swell the Wang resin (1 g) in a 9:1 (v/v) mixture of DCM and DMF (10 mL) for 1 hour in a reaction vessel.

-

Drain the solvent.

-

In a separate flask, dissolve Fmoc-Gly-OH (4 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF.

-

Add the Fmoc-Gly-OH/DMAP solution to the resin.

-

Add DIC (4 eq.) to the resin suspension and agitate the mixture at room temperature for 12 hours.

-

To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for 30 minutes.

-

Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum. The loading can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.

| Reagent | Equivalents (relative to resin capacity) | Purpose |

| Fmoc-Gly-OH | 4 | First amino acid |

| DIC | 4 | Activating agent |

| DMAP | 0.1 | Catalyst |

| Acetic Anhydride | 2 | Capping agent |

| DIPEA | 2 | Base for capping |

Stepwise Elongation of the Peptide Chain

This protocol outlines the iterative cycle of Fmoc deprotection and coupling to assemble the this compound sequence.

Materials:

-

Fmoc-Gly-Wang Resin

-

Fmoc-Gly-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

20% (v/v) Piperidine in DMF

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Protocol (per cycle):

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine in DMF for 12 minutes. Drain.

-

Wash the resin thoroughly with DMF (6x) and DCM (3x).

-

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-Gly-OH (5 eq. relative to initial resin loading) with HBTU (5 eq.) and DIPEA (10 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 40 minutes at room temperature.

-

Wash the resin with DMF (4x) and DCM (3x).

-

-

Repeat this cycle four more times to complete the this compound sequence.

| Reagent | Equivalents (relative to initial resin loading) | Purpose | Reaction Time |

| 20% Piperidine/DMF | - | Fmoc deprotection | 3 min + 12 min |

| Fmoc-Gly-OH | 5 | Incoming amino acid | 40 min |

| HBTU | 5 | Coupling reagent | 40 min |

| DIPEA | 10 | Base | 40 min |

Cleavage and Deprotection

This protocol describes the final step where the synthesized this compound is cleaved from the Wang resin, and any remaining protecting groups are removed.

Materials:

-

This compound-Wang Resin

-

Trifluoroacetic acid (TFA)

-

Deionized Water

-

Triisopropylsilane (TIPS)

-

Cold diethyl ether

Protocol:

-

Ensure the final Fmoc group has been removed from the N-terminus of the peptide-resin.

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/Water/TIPS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

-

Stir the mixture at room temperature for 1.5-2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA (2x).

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

| Reagent | Volume Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |

| Deionized Water | 2.5% | Scavenger |

| Triisopropylsilane (TIPS) | 2.5% | Scavenger |

Purification and Analysis

The crude this compound is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

-

Purify the peptide on a preparative C18 column using a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the elution profile at 214/280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

| Parameter | Typical Condition |

| Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run (e.g., 5-50% B over 30 min) |

| Detection | 214 nm |

Biological Significance: this compound Bridge Formation in S. aureus

In S. aureus, the this compound bridge is essential for the high degree of cross-linking in its peptidoglycan, which is critical for maintaining cell shape and resisting internal osmotic pressure. The synthesis of this bridge is a multi-step enzymatic process that occurs at the bacterial cell membrane. The pathway involves three key enzymes: FemX, FemA, and FemB, which sequentially add glycine residues from glycyl-tRNA to the lipid II precursor.

Caption: Biosynthesis of the this compound Bridge in S. aureus.

References

- 1. In vitro assembly of a complete, this compound interpeptide bridge containing cell wall precursor (lipid II-Gly5) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Detecting the Pentaglycine Bridge: A Key to Understanding Bacterial Cell Wall Architecture and Drug Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. In many Gram-positive bacteria, particularly the pathogenic species Staphylococcus aureus, the peptidoglycan (PG) layer is characterized by a unique pentaglycine interpeptide bridge that cross-links adjacent glycan strands.[1][2][3] This structure is crucial for cell wall integrity, and its biosynthesis is a key target for antibiotic development.[4] The FemXAB family of enzymes is responsible for the sequential addition of glycine residues to form this bridge, with FemX adding the first glycine, FemA adding the second and third, and FemB adding the fourth and fifth.[5] Accurate and robust methods for the detection and characterization of this this compound bridge are therefore essential for research into bacterial physiology, antibiotic resistance mechanisms, and the discovery of new antimicrobial agents.

This document provides detailed application notes and protocols for the primary methods used to detect and quantify the this compound bridge in bacterial cell walls.

Methods for this compound Detection: A Comparative Overview

Several techniques can be employed to study the this compound bridge, each with its own advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the desired level of detail.

| Method | Principle | Advantages | Limitations |

| Mass Spectrometry (LC-MS/MS) | Enzymatic digestion of peptidoglycan into muropeptides, followed by separation and mass analysis to identify fragments with and without the this compound bridge. | High sensitivity and specificity; provides detailed structural information and allows for quantification of different cross-linked species. | Requires specialized equipment and expertise in data analysis. |

| HPLC Analysis | Separation of enzymatically digested muropeptides by high-performance liquid chromatography. Changes in the chromatogram profile can indicate alterations in the this compound bridge. | Quantitative and reproducible; can be used to compare peptidoglycan composition between different strains or conditions. | Less structural information compared to MS; identification of peaks often requires confirmation by other methods. |

| Fluorescent Labeling | Use of fluorescent probes that are incorporated into the cell wall, allowing for visualization of peptidoglycan synthesis. Specific probes can target components of the this compound bridge. | Enables in situ and real-time imaging of cell wall dynamics. | Indirect detection method; may not provide precise structural information on the complete bridge. |

| Genetic Manipulation | Creation of mutants in the fem genes responsible for this compound synthesis and analysis of the resulting phenotype (e.g., altered cell wall composition, antibiotic susceptibility). | Powerful for studying the function and essentiality of the this compound bridge. | Indirect method; requires genetic manipulation of the target organism. |

| Solid-State NMR | Provides detailed atomic-level structural information of the intact peptidoglycan, including the conformation of the this compound bridge. | Non-destructive; provides unique insights into the three-dimensional architecture of the cell wall. | Requires specialized equipment and expertise; relatively low throughput. |

Experimental Protocols

Protocol 1: Analysis of this compound Bridges by LC-MS/MS

This protocol describes the most common and powerful method for the detailed analysis of the this compound bridge through the characterization of muropeptides.

1. Peptidoglycan Isolation

-

Grow bacterial cultures (e.g., S. aureus) to the mid-exponential phase.

-

Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) or enzymatic treatment (e.g., with lysostaphin for staphylococci).

-

Treat the cell lysate with DNase and RNase to remove nucleic acids.

-

Perform a series of washing steps with detergents (e.g., SDS) and salts to remove non-covalently bound proteins and teichoic acids.

-

The resulting insoluble material is the purified peptidoglycan sacculi.

2. Enzymatic Digestion of Peptidoglycan

-

Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 5.5).

-

Add a muramidase, such as mutanolysin, which cleaves the β(1-4) glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc).

-

Incubate the mixture overnight at 37°C with gentle shaking.

-

Inactivate the enzyme by heating the sample at 100°C for 5 minutes.

-

Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

3. Reduction and Desalting of Muropeptides

-

To prevent the formation of anomers, reduce the terminal MurNAc residues by adding sodium borohydride in a borate buffer (pH 9.0).

-

Incubate at room temperature for 30 minutes.

-

Quench the reaction by adding phosphoric acid to adjust the pH to around 4.5.

-

Desalt the muropeptide sample using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

4. LC-MS/MS Analysis

-

Inject the desalted muropeptide sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer.

-

Separate the muropeptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

-

The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant ions in each full scan are selected for fragmentation (MS/MS).

-

The resulting fragmentation patterns provide information about the amino acid sequence of the peptide stem and the presence and length of the glycine bridge.

5. Data Analysis

-

Identify muropeptide species by matching the observed mass-to-charge ratios (m/z) to a library of calculated values for known muropeptide structures.

-

Quantify the relative abundance of different muropeptides (e.g., monomers, dimers, trimers with and without complete this compound bridges) by integrating the peak areas from the extracted ion chromatograms.

Protocol 2: Fluorescent Labeling of Bacterial Cell Walls

This protocol provides a method for visualizing cell wall synthesis and can be adapted to study the effects of inhibitors on this compound bridge formation.

1. Probe Selection and Labeling

-

Choose a suitable fluorescent D-amino acid (FDAA) probe. These probes are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) during cell wall synthesis.

-

Grow bacteria to the desired growth phase.

-

Add the FDAA probe to the culture medium at an appropriate concentration (typically in the low micromolar range) and incubate for a short period.

2. Microscopy

-

Wash the cells to remove excess unbound probe.

-

Mount the labeled cells on a microscope slide.

-

Visualize the cells using fluorescence microscopy with the appropriate excitation and emission filters for the chosen fluorophore.

3. Analysis

-

Analyze the fluorescence pattern to determine the sites of active cell wall synthesis.

-

To study the impact on the this compound bridge specifically, this method can be used in conjunction with genetic mutants or inhibitors of the Fem enzymes, observing changes in the localization or intensity of fluorescence.

Visualizations

Signaling Pathway: this compound Bridge Biosynthesis

Caption: Biosynthesis of the this compound bridge in S. aureus.

Experimental Workflow: LC-MS Analysis of Peptidoglycan

Caption: Workflow for peptidoglycan analysis by LC-MS/MS.

Conclusion

The detection and characterization of the this compound bridge in bacterial cell walls are fundamental to advancing our understanding of bacterial physiology and for the development of novel antimicrobial strategies. The methods outlined in this document, particularly the detailed LC-MS/MS protocol, provide a robust framework for researchers to investigate this critical bacterial structure. By combining these powerful analytical techniques with genetic and imaging approaches, the scientific community can continue to unravel the complexities of bacterial cell wall biosynthesis and identify new vulnerabilities to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The this compound bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Specificities of FemA and FemB for different glycine residues: FemB cannot substitute for FemA in staphylococcal peptidoglycan this compound side chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pentaglycine Labeling in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine labeling, in conjunction with sortase-mediated ligation, offers a robust and site-specific method for attaching fluorescent probes to proteins of interest. This chemoenzymatic technique leverages the transpeptidase activity of sortase A (SrtA), an enzyme from Staphylococcus aureus, to covalently link a protein bearing a C-terminal LPXTG motif to a fluorescent probe functionalized with an N-terminal oligoglycine (specifically, a this compound) tag.[1][2][3] The specificity and mild reaction conditions of this method make it an invaluable tool for a wide range of applications, from fundamental cell biology to the development of targeted therapeutics.[3][4]

This document provides detailed application notes and experimental protocols for the successful implementation of this compound labeling for fluorescence microscopy, targeting researchers, scientists, and professionals in drug development.

Principle of Sortase-Mediated this compound Labeling

The core of this labeling strategy is the sortase A-catalyzed transpeptidation reaction. The process begins with the recognition of the LPXTG motif on the target protein by SrtA. The enzyme then cleaves the peptide bond between the threonine (T) and glycine (G) residues, forming a covalent acyl-enzyme intermediate. This intermediate is subsequently resolved by the nucleophilic attack of the N-terminal amine of the this compound probe, resulting in the formation of a stable amide bond that covalently attaches the fluorescent probe to the target protein.

Several engineered variants of Sortase A have been developed to enhance reaction kinetics and eliminate the requirement for Ca2+, a cofactor for the wild-type enzyme. Pentamutant (5M) and heptamutant (7M) versions of SrtA exhibit significantly increased catalytic efficiency, allowing for faster and more efficient labeling.

Key Applications

-

Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of specific proteins in living or fixed cells with high specificity.

-

Drug Development: Facilitate the generation of antibody-drug conjugates (ADCs) by attaching cytotoxic payloads to antibodies in a site-specific manner, leading to more homogeneous and potent therapeutics.

-

Protein Engineering: Create novel protein architectures, including protein cyclization and the assembly of multi-protein complexes.

-

Biophysical Studies: Attach biophysical probes, such as FRET pairs or spin labels, to study protein conformation and interactions.

Data Presentation: Quantitative Comparison of Sortase A-Mediated Labeling

The efficiency of sortase-mediated ligation is influenced by several factors, including the choice of sortase variant, reaction temperature, incubation time, and the concentration of reactants. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Comparison of Sortase A Variants and Reaction Conditions

| Sortase A Variant | Target Protein | Probe | Concentration of Components | Temperature (°C) | Time | Labeling Efficiency (%) | Reference |

| Wild-type | Model Peptide | GGG-NH2 | 100 µM Protein, 100 µM Probe, 10 µM SrtA | Room Temp | 6 h | ~38% | |

| Pentamutant (5M) | Purified Protein | Oligoglycine Probe | 50 µM Protein, 250 µM Probe, 2.5 µM SrtA | 25 | 30 min | >90% | |

| Heptamutant (7M) | Cell Surface Protein | LPXTGG Probe | ~1x10^6 cells, 50 µM Probe, 10 µM SrtA | 4 | 45 min | High | |

| 7+ SrtA | Cell Surface Protein | HA-LPETG | Mouse Spleen Cells, Substrate, SrtA | N/A | N/A | 6-fold higher than 5M |

Table 2: Optimization of Reaction Parameters for Purified Protein Labeling

| Parameter Varied | Conditions | Outcome | Reference |

| Sortase Concentration | 5 µM SrtA found to be optimal for model peptides. | Higher concentrations did not significantly improve yield. | |

| Reactant Stoichiometry | Increasing the ratio of the non-limiting reactant (probe or protein) to 2:1 or 3:1. | Drives the reaction towards completion, achieving >90% ligation. | |

| Incubation Time | Reactions can be complete in as little as 15 minutes to a few hours. | Optimal time is protein-dependent and should be determined empirically. | |

| Temperature | 4°C, 25°C, or 37°C. | Lower temperatures (4°C) can be used for sensitive proteins, especially with mutant sortases. | |

| Buffer Composition | Tris or HEPES buffer. | Avoid phosphate buffers when using Ca2+-dependent sortases. |

Experimental Protocols

Protocol 1: Synthesis of a TAMRA-Pentaglycine Probe

This protocol describes the synthesis of a this compound probe labeled with the fluorophore TAMRA (Tetramethylrhodamine).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

5(6)-Carboxytetramethylrhodamine (TAMRA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC grade water and acetonitrile

Procedure:

-

Peptide Synthesis:

-

Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Perform standard Fmoc solid-phase peptide synthesis to assemble the this compound chain (Gly-Gly-Gly-Gly-Gly). This involves iterative cycles of:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Coupling of the next Fmoc-Gly-OH using DIC and HOBt as coupling reagents in DMF.

-

-

-

TAMRA Conjugation:

-

After the final glycine coupling and subsequent Fmoc deprotection, wash the resin thoroughly with DMF.

-

Dissolve 5(6)-Carboxytetramethylrhodamine, HOBt, and DIC in DMF.

-

Add the activation mixture to the resin and allow it to react overnight in the dark with gentle shaking.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.

-

Wash the pellet with cold ether and air dry.

-

Dissolve the crude peptide in a minimal amount of DMF/water and purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired product and confirm its identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the TAMRA-pentaglycine probe as a powder.

-

Protocol 2: Labeling of Purified Proteins for Fluorescence Microscopy

This protocol provides a general procedure for labeling a purified protein containing a C-terminal LPETG motif.

Materials:

-

Purified protein with a C-terminal LPETG tag (e.g., LPETGG)

-

Purified, active Sortase A (pentamutant or heptamutant recommended)

-

Fluorescently labeled this compound probe (e.g., TAMRA-G5)

-

10x Sortase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 1.5 M NaCl)

-

1 M CaCl2 (if using a Ca2+-dependent sortase)

-

Size-exclusion chromatography column or dialysis cassette for cleanup

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components to the final concentrations indicated:

-

Target Protein: 10-50 µM

-

This compound Probe: 100-500 µM (5-10 fold molar excess)

-

Sortase A: 1-10 µM

-

1x Sortase Reaction Buffer

-

10 mM CaCl2 (if required)

-

-

The total reaction volume can be scaled as needed.

-

-

Incubation:

-

Incubate the reaction mixture at the desired temperature (4°C, 25°C, or 37°C) for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

-

-

Monitoring the Reaction (Optional):

-

Take small aliquots at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) and stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE. The labeled protein will show a shift in molecular weight and will be fluorescent when visualized with an appropriate imager.

-

-

Reaction Quenching and Cleanup:

-

Once the reaction is complete, stop it by adding 10 mM EDTA (if Ca2+ was used) or by proceeding directly to purification.

-

Remove excess fluorescent probe and sortase A by size-exclusion chromatography or dialysis.

-

Protocol 3: Labeling of Cell Surface Proteins for Fluorescence Microscopy

This protocol describes the labeling of a protein expressed on the surface of mammalian cells.

Materials:

-

Mammalian cells expressing the target protein with an extracellular C-terminal LPETG tag.

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Purified, active Heptamutant Sortase A (Ca2+-independent)

-

Fluorescently labeled this compound probe

-

Microscope-compatible culture dishes or coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Transfect cells with a plasmid encoding the target protein with a C-terminal LPETG tag and allow for expression (typically 24-48 hours).

-

-

Labeling Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare the labeling solution in complete culture medium containing:

-

Heptamutant Sortase A: 10-30 µM

-

Fluorescent this compound Probe: 10-50 µM

-

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing and Fixation:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted probe and sortase.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and the chosen fluorophore.

-

Visualizations

Caption: Experimental workflow for this compound labeling.

Caption: Mechanism of sortase-mediated this compound labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive Sortase A | Use a fresh aliquot of a highly active mutant (e.g., 7M). |

| Inaccessible LPETG tag | Introduce a flexible linker (e.g., (GGGGS)n) between the protein and the tag. | |

| Suboptimal reaction conditions | Optimize temperature, time, and reactant concentrations. | |

| Reversibility of the reaction | Use a molar excess of the this compound probe. | |

| Protein Precipitation | High protein concentration | Reduce the concentration of the target protein. |

| Incompatible buffer | Avoid phosphate buffers with Ca2+-dependent sortases. | |

| High Background Fluorescence | Incomplete removal of excess probe | Ensure thorough purification after the labeling reaction using size-exclusion chromatography or dialysis. For cell labeling, perform extensive washing. |

| No Labeling on Live Cells | Protein not expressed on the cell surface | Confirm surface expression by other methods (e.g., immunofluorescence with an antibody against an extracellular epitope). |

| Steric hindrance of the LPETG tag | Redesign the protein construct with a longer, more flexible linker. |

Conclusion

This compound labeling via sortase-mediated ligation is a powerful and versatile technique for the site-specific fluorescent labeling of proteins. The detailed protocols and quantitative data provided in these application notes should enable researchers, scientists, and drug development professionals to successfully apply this method to their specific research needs, from basic cellular imaging to the development of novel biotherapeutics. By carefully optimizing reaction conditions and utilizing engineered sortase variants, high labeling efficiencies can be achieved, paving the way for more precise and quantitative biological investigations.

References

- 1. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sortase-mediated fluorescent labeling of CRISPR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Solid-Phase Synthesis of Pentaglycine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of pentaglycine (Gly-Gly-Gly-Gly-Gly) and its derivatives using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols detailed below are intended to be a practical resource for researchers in academia and industry.

Introduction to Solid-Phase this compound Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.[1]

This compound is a homo-oligomer of glycine, the simplest amino acid. It is notably found as a cross-bridge in the peptidoglycan cell wall of certain bacteria, such as Staphylococcus aureus, making it a molecule of interest in the development of novel antimicrobial agents.[3] Synthetic this compound and its derivatives are valuable tools for studying bacterial cell wall biosynthesis, developing enzyme inhibitors, and creating novel biomaterials.

This document outlines the manual Fmoc-based SPPS of this compound, including protocols for the synthesis of C-terminal acid and amide forms, as well as N-terminal and C-terminal modifications.

Materials and Reagents

For successful this compound synthesis, high-quality reagents and solvents are essential. Ensure all solvents are peptide synthesis grade (low water content and free of amines).

| Category | Reagent/Material | Typical Supplier | Notes |

| Resins | Fmoc-Gly-Wang Resin | Various | For C-terminal carboxylic acid. |

| Rink Amide MBHA Resin | Various | For C-terminal amide. | |

| Amino Acids | Fmoc-Gly-OH | Various | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Recommended for difficult couplings. | |

| DIC (N,N'-Diisopropylcarbodiimide) | Various | ||

| HOBt (Hydroxybenzotriazole) | Various | Often used with DIC. | |

| Bases | DIPEA (N,N-Diisopropylethylamine) | Various | |

| Piperidine | Various | For Fmoc deprotection. | |

| Solvents | DMF (N,N-Dimethylformamide) | Various | Primary solvent for washing and reactions. |

| DCM (Dichloromethane) | Various | Used for resin swelling and some washing steps. | |

| Diethyl ether (cold) | Various | For peptide precipitation. | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Various | |

| Triisopropylsilane (TIS) | Various | Scavenger. | |

| Water (deionized) | - | Scavenger. | |

| Analytical | Acetonitrile (HPLC grade) | Various | For HPLC analysis. |

| Formic acid or TFA (for HPLC) | Various | Mobile phase modifier. |

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by final cleavage from the resin and purification.

Detailed Protocol for this compound Synthesis (C-terminal Acid)

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Preparation:

-

Place 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g) in a fritted syringe or manual peptide synthesis vessel.

-

Swell the resin in 5 mL of DMF for 30-60 minutes. Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (repeated for each of the next 4 glycine residues):

-

In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents, ~0.4 mmol, ~119 mg), HBTU (3.9 equivalents, ~0.39 mmol, ~148 mg) in 3 mL of DMF.

-

Add DIPEA (8 equivalents, ~0.8 mmol, ~139 µL) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative). If the test is positive, repeat the coupling step.

-

Repeat the deprotection and coupling cycle for the remaining glycine residues.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a 50 mL centrifuge tube, washing the resin with a small amount of fresh TFA.

-

Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge at 3000-4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

-

Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure fractions.

-

Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

-

Synthesis of this compound Amide

To synthesize the C-terminal amide, use Rink Amide resin instead of Wang resin. The synthesis protocol is identical to the one described above. The final cleavage from the Rink Amide resin will yield the peptide amide.

Synthesis of this compound Derivatives

N-Terminal Modification (e.g., Acetylation)

-

After the final glycine coupling and subsequent Fmoc deprotection, wash the resin-bound this compound with DMF.

-

Prepare an acetylation solution, for example, a mixture of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Add the acetylation solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM, then proceed to cleavage as described previously. A highly efficient method using malonic acid as a precursor for in situ ketene formation has also been reported.

C-Terminal Modification

C-terminal modification is more complex and often requires specialized resins or synthetic strategies. A common approach is to use a resin that allows for cleavage under conditions that leave the peptide attached to a linker, which can then be further functionalized in solution. Alternatively, a pre-modified amino acid can be attached to the resin first.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the solid-phase synthesis of short peptides like this compound. Actual yields may vary depending on the efficiency of each coupling step and purification losses.

Table 1: Typical Synthesis Parameters (0.1 mmol scale)

| Parameter | Value |

| Resin | Fmoc-Gly-Wang or Rink Amide |

| Resin Loading | 0.4 - 0.7 mmol/g |

| Amount of Resin | ~150-250 mg |

| Fmoc-Amino Acid | 4 equivalents per coupling |

| Coupling Reagent (HBTU) | 3.9 equivalents per coupling |

| Base (DIPEA) | 8 equivalents per coupling |

| Deprotection Reagent | 20% Piperidine in DMF |

| Coupling Time | 1 - 2 hours |

| Deprotection Time | 5 min + 15 min |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |

| Cleavage Time | 2 - 3 hours |

Table 2: Expected Yield and Purity

| Metric | Expected Range | Notes |

| Crude Yield | 70-95% | Based on the initial resin loading. |

| Purity of Crude Product | 60-85% | Dependent on coupling efficiency. Glycine repeats can be prone to deletion mutants. |

| Final Yield (after HPLC) | 25-50% | Purification losses can be significant. |

| Final Purity | >95% | As determined by analytical HPLC. |

Applications and Biological Context

This compound is a crucial component of the peptidoglycan of S. aureus, where it forms the interpeptide bridge that cross-links the glycan strands, providing structural integrity to the cell wall. The synthesis of this bridge is a key target for antibiotics.

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key steps in the formation of the this compound bridge in S. aureus peptidoglycan synthesis. Synthetic this compound derivatives can be used as probes or inhibitors in studies of the enzymes involved in this pathway, such as the Fem transpeptidases.

Experimental Workflow: Studying Transpeptidase Activity

Synthetic this compound derivatives, such as those with a fluorescent label, can be used in enzymatic assays to study the activity of transpeptidases (Penicillin-Binding Proteins or PBPs).

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; aggregation of peptide chains. | Double couple (repeat the coupling step); use a more powerful coupling reagent like HATU; sonicate during coupling. |

| Low Crude Yield | Inefficient coupling; premature cleavage from resin. | Ensure all reagents are fresh and anhydrous; check resin stability to deprotection conditions. |

| Difficult Purification | Presence of deletion sequences (n-1, n-2, etc.). | Optimize coupling times and reagent excess to ensure near-quantitative reactions at each step. |

| Peptide Insoluble After Cleavage | Hydrophobic nature of the protected peptide. | Lyophilize from a solution containing acetic acid or a small amount of organic solvent. |

Conclusion

The solid-phase synthesis of this compound and its derivatives is a robust and accessible process for most laboratories equipped for peptide synthesis. By following the detailed protocols and considering the quantitative aspects outlined in these application notes, researchers can successfully produce these valuable molecules for a variety of applications in drug discovery, biochemistry, and materials science. Careful optimization of coupling and purification steps will ensure high-purity products for reliable experimental outcomes.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Dynamics Using Pentaglycine Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the unique pentaglycine cross-linking of Staphylococcus aureus peptidoglycan as a target for studying bacterial cell wall dynamics and for the development of novel antimicrobial agents. The protocols outlined below detail methods for fluorescently labeling the cell wall and for quantifying the effects of inhibiting this compound bridge formation.

Application Note 1: The this compound Bridge as a Key Target in Staphylococcus aureus

The peptidoglycan (PG) cell wall is a vital structure for most bacteria, providing mechanical strength and counteracting internal turgor pressure.[1][2][3] In the Gram-positive pathogen Staphylococcus aureus, the PG is extensively cross-linked by a characteristic this compound bridge, which connects the ε-amino group of L-lysine of one peptide stem to the D-alanine of an adjacent stem.[4] This this compound bridge is synthesized by a family of non-ribosomal peptidyltransferases known as Fem proteins.[1]

The synthesis of the this compound bridge occurs in a stepwise manner:

-

FemX adds the first glycine residue to the lipid II precursor.

-

FemA adds the second and third glycine residues.

-

FemB adds the fourth and fifth glycine residues.

Crucially, the this compound bridge is essential for the viability of S. aureus. Depletion of the FemA/B proteins has been shown to be lethal, leading to the formation of pseudomulticellular clusters that eventually lyse. This essentiality makes the FemXAB pathway an attractive target for the development of new antibiotics specifically aimed at S. aureus.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the inhibition of this compound bridge formation in S. aureus.

Table 1: Effect of FemA/B Depletion on S. aureus Growth

| Condition | Growth Observation | Reference |

| S. aureus MW2 (Wild-type) | Normal growth | |

| MW2-iFemAB with 500 µM IPTG (FemA/B induced) | Growth similar to wild-type | |

| MW2-iFemAB with 50 µM IPTG (Reduced FemA/B) | Reduced growth rate | |

| MW2-iFemAB with 0 µM IPTG (FemA/B depleted) | No growth detected |

Table 2: Peptidoglycan Composition Analysis in FemA/B Depleted S. aureus

| Muropeptide Species | Relative Abundance in FemA/B Induced Cells (%) | Relative Abundance in FemA/B Depleted Cells (%) | Reference |

| Monomer with this compound | High | Low | |

| Monomer with single glycine | Low | High (Accumulation) | |

| Cross-linked dimers and oligomers | High | Drastically reduced |

Table 3: Cross-linking Efficiency in S. aureus Fem Mutants

| Strain | Bridge Structure | Cross-linking Efficiency (%) | Reference |

| Wild-type S. aureus | This compound | ~85 | |

| femA mutant | Monoglycine | ~62 |

Experimental Protocols

Protocol 1: Fluorescent Labeling of S. aureus Cell Wall via Metabolic Incorporation of Fluorescent D-Amino Acids (FDAAs)

This protocol describes a method to visualize active sites of peptidoglycan synthesis in S. aureus using fluorescent D-amino acids (FDAAs). FDAAs are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) and other cell wall-modifying enzymes.

Materials:

-

Staphylococcus aureus culture (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescent D-amino acid (FDAA), e.g., HADA (3-(7-Hydroxycoumarin-3-carboxamido)-D-alanine) or TADA (Tetramethylrhodamine-D-alanine)

-

Microcentrifuge tubes

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of S. aureus into 5 mL of TSB.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-exponential phase (OD600 ≈ 0.5).

-

-

FDAA Labeling:

-

Add the FDAA to the bacterial culture to a final concentration of 0.5-2 mM.

-

Incubate for a short period (e.g., 5-30 minutes) at 37°C with shaking. The incubation time can be varied to study different stages of cell wall synthesis.

-

-

Washing:

-

Harvest 1 mL of the labeled culture by centrifugation at 5,000 x g for 3 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

-

Repeat the washing step twice to remove unincorporated FDAA.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL).

-

Spot 2 µL of the cell suspension onto a microscope slide with an agarose pad (1% agarose in PBS).

-

Visualize the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen FDAA.

-

Protocol 2: Bioorthogonal Labeling of S. aureus Peptidoglycan using Click Chemistry

This protocol utilizes the metabolic incorporation of an azide-modified D-amino acid (e.g., D-azido-alanine) into the peptidoglycan, followed by a "click" reaction with a fluorescently tagged alkyne probe. This two-step labeling approach offers high specificity.

Materials:

-

Staphylococcus aureus culture

-

TSB

-

D-azido-alanine

-

Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

-

PBS, pH 7.4

-

Microcentrifuge tubes

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling with Azide-Modified Amino Acid:

-

Grow S. aureus to mid-exponential phase as described in Protocol 1.

-

Add D-azido-alanine to the culture to a final concentration of 1-5 mM.

-

Incubate for 1-2 hours at 37°C with shaking.

-

-

Washing:

-

Harvest and wash the cells three times with PBS as described in Protocol 1 to remove unincorporated D-azido-alanine.

-

-

Click Chemistry Reaction:

-

Resuspend the washed cell pellet in 500 µL of PBS.

-

Add the alkyne-fluorophore conjugate to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Final Washing and Microscopy:

-

Wash the cells three times with PBS to remove the unreacted alkyne-fluorophore.

-

Resuspend the final pellet and prepare for microscopy as described in Protocol 1.

-

Protocol 3: Isolation and Analysis of S. aureus Peptidoglycan

This protocol provides a general workflow for the isolation of S. aureus sacculi and subsequent analysis of muropeptide composition by HPLC.

Materials:

-

S. aureus culture

-

Boiling 4% sodium dodecyl sulfate (SDS) solution

-

Pronase E

-

Muramidase

-

Sodium phosphate buffer

-

Sodium borohydride

-

Orthophosphoric acid

-

HPLC system with a C18 column

Procedure:

-

Cell Lysis and Sacculi Isolation:

-

Harvest a large volume of S. aureus culture (e.g., 1 liter) by centrifugation.

-

Resuspend the pellet in PBS and add to an equal volume of boiling 4% SDS.

-

Boil for 30 minutes to lyse the cells.

-

Repeatedly wash the insoluble sacculi with sterile water by centrifugation until the SDS is completely removed.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with Pronase E to digest any remaining proteins.

-

Inactivate the Pronase E by boiling.

-

Digest the peptidoglycan with muramidase to generate soluble muropeptides.

-

-

Muropeptide Reduction and Separation:

-

Reduce the muropeptides with sodium borohydride.

-

Stop the reaction by adjusting the pH with orthophosphoric acid.

-

Analyze the muropeptide composition by reverse-phase HPLC.

-

Visualizations

Caption: this compound bridge synthesis pathway in S. aureus.

Caption: Experimental workflows for fluorescent labeling.

Caption: Logical pathway of FemA/B inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. The this compound bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assembly of a complete, this compound interpeptide bridge containing cell wall precursor (lipid II-Gly5) of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pentaglycine Identification via Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaglycine bridges are a hallmark of the peptidoglycan cell wall in many Gram-positive bacteria, most notably in Staphylococcus aureus. These bridges play a crucial role in maintaining the structural integrity of the cell wall by cross-linking adjacent peptide stems. The enzymes responsible for the synthesis of this this compound bridge, FemX, FemA, and FemB, are attractive targets for the development of new antimicrobial agents.[1] Consequently, the accurate identification and quantification of this compound-containing muropeptides are essential for studying bacterial cell wall biosynthesis, understanding mechanisms of antibiotic resistance, and for the development of novel therapeutics.

Mass spectrometry has emerged as a powerful and indispensable tool for the detailed structural analysis of bacterial peptidoglycans.[2][3] Methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provide the sensitivity and specificity required to identify and characterize the complex mixture of muropeptides released after enzymatic digestion of the cell wall.[2][4]

These application notes provide detailed protocols for the identification of this compound in bacterial peptidoglycan using both LC-MS/MS and MALDI-TOF mass spectrometry.

Peptidoglycan Biosynthesis Pathway in Staphylococcus aureus